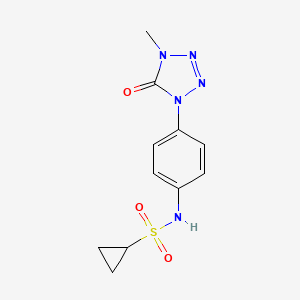

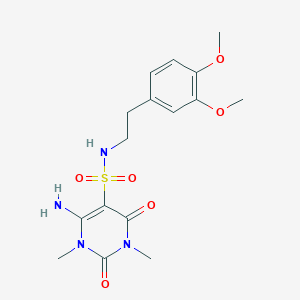

![molecular formula C24H23N3O2S2 B2971645 2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 923679-33-8](/img/structure/B2971645.png)

2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide” is a complex organic molecule. It contains several functional groups, including an ethylthio group, a methoxy group, a thiazole ring, and an acetamide group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The thiazole ring, in particular, would introduce some rigidity into the structure, which could have implications for the compound’s physical and chemical properties .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the thiazole ring and the various functional groups. For example, the ethylthio group might be susceptible to oxidation, and the acetamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the nonpolar ethylthio group could give the compound both polar and nonpolar characteristics .科学的研究の応用

Cyclooxygenase Inhibition for Anti-inflammatory Applications

This compound has been studied for its potential to inhibit cyclooxygenase, an enzyme responsible for inflammation and pain. Derivatives of thiazole-containing compounds have shown promising results in reducing inflammation in animal models . This suggests that our compound could be developed into new anti-inflammatory drugs, potentially with fewer side effects than current medications.

Type III Secretion System Inhibition in Bacterial Pathogens

Research indicates that thiazolyl methanones, which share a structural similarity with our compound, can inhibit the Type III secretion system in Gram-negative bacteria . This system is used by bacteria to inject toxins into host cells, and its inhibition could lead to new antibacterial therapies that disarm pathogens without killing them, potentially reducing the risk of antibiotic resistance.

Neuroprotection Through JNK Pathway Inhibition

Activation of the c-Jun NH2-terminal protein kinase (JNK) pathway is implicated in cell death during ischemia. Compounds that prevent this activation, such as derivatives of benzothiazol, could offer neuroprotective benefits . Our compound may be explored for its ability to modulate this pathway and protect neural cells from damage.

Spin-Crossover Coordination Polymers

Benzothiazol derivatives are used in the synthesis of spin-crossover coordination polymers (SCO-CPs) . These materials can switch between different magnetic states under external stimuli like temperature or pressure changes. The compound could be a candidate for creating new SCO-CPs with potential applications in memory storage or sensors.

Enzyme Inhibition for Metabolic Disease Treatment

Compounds with a benzothiazol structure have been shown to inhibit certain enzymes involved in metabolic diseases . By modulating these enzymes, our compound could be used to study and possibly treat metabolic disorders such as diabetes or obesity.

将来の方向性

特性

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S2/c1-3-30-19-9-7-17(8-10-19)15-22(28)27(16-18-11-13-25-14-12-18)24-26-23-20(29-2)5-4-6-21(23)31-24/h4-14H,3,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEMESWAEDFWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

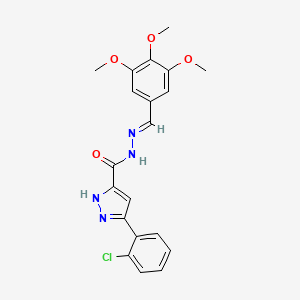

![1-[3,5-bis(trifluoromethyl)phenyl]-5-methyl-4-nitro-1H-1,2,3-triazole](/img/structure/B2971567.png)

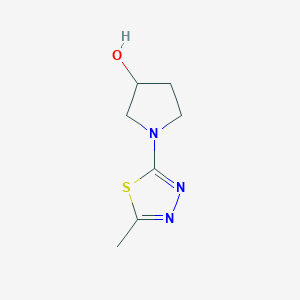

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2971568.png)

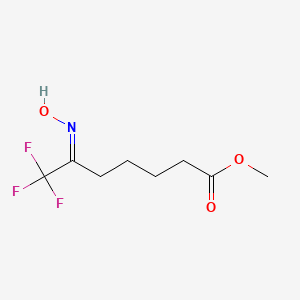

![ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2971572.png)

![Methyl 8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2971580.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2971581.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2971585.png)